molecular formula C14H21BrN2 B13638843 1-(4-Bromobenzyl)-4-propylpiperazine

1-(4-Bromobenzyl)-4-propylpiperazine

Cat. No.: B13638843
M. Wt: 297.23 g/mol
InChI Key: CWDGHCZAMGVODS-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-propylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are known for their versatile applications in medicinal chemistry and drug design. This compound features a bromobenzyl group attached to a piperazine ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-propylpiperazine typically involves the reaction of 4-bromobenzyl chloride with 4-propylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-propylpiperazine can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: The bromobenzyl group can be reduced to form 4-bromobenzyl alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid

    Reduction: 4-Bromobenzyl alcohol

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Bromobenzyl)-4-propylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of piperazine-based pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-propylpiperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromobenzyl group may facilitate binding to specific receptors or enzymes, while the piperazine ring can modulate the compound’s overall activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Bromobenzyl)-4-propylpiperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-4-propylpiperazine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(4-Methylbenzyl)-4-propylpiperazine: Similar structure but with a methyl group instead of bromine, which may affect its chemical and biological properties.

    1-(4-Fluorobenzyl)-4-propylpiperazine:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C14H21BrN2

Molecular Weight

297.23 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-propylpiperazine

InChI

InChI=1S/C14H21BrN2/c1-2-7-16-8-10-17(11-9-16)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

CWDGHCZAMGVODS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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